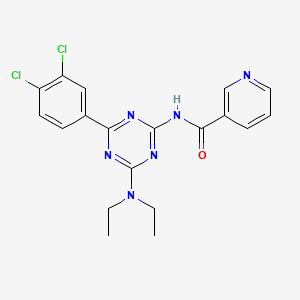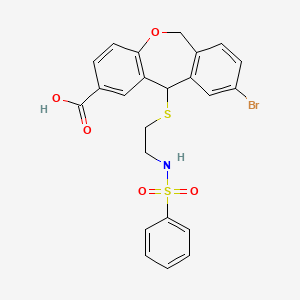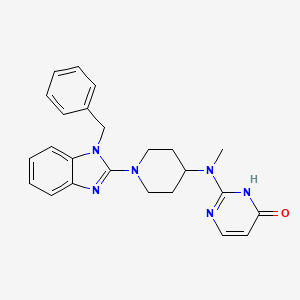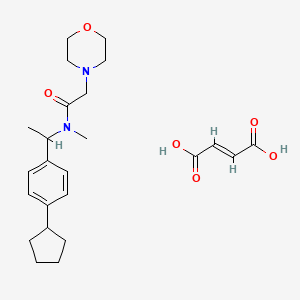
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate is a complex organic compound with a unique structure that includes a cyclopentylphenyl group, a morpholinoacetamide moiety, and a hydrogen maleate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate typically involves multiple steps. One common approach is the reaction of 4-cyclopentylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-methylmorpholine to yield N-(1-(4-cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide. Finally, the compound is converted to its hydrogen maleate salt by reacting with maleic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinoacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinoacetamides.
Scientific Research Applications
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or modulation of pain perception.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Cyclohexylphenyl)ethyl)-N-methylmorpholinoacetamide
- N-(1-(4-Phenylphenyl)ethyl)-N-methylmorpholinoacetamide
Uniqueness
N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate is unique due to its specific structural features, such as the cyclopentylphenyl group, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents or chemical tools for research.
Properties
CAS No. |
80649-55-4 |
|---|---|
Molecular Formula |
C24H34N2O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H30N2O2.C4H4O4/c1-16(21(2)20(23)15-22-11-13-24-14-12-22)17-7-9-19(10-8-17)18-5-3-4-6-18;5-3(6)1-2-4(7)8/h7-10,16,18H,3-6,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QODCLNRAPSZHLF-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


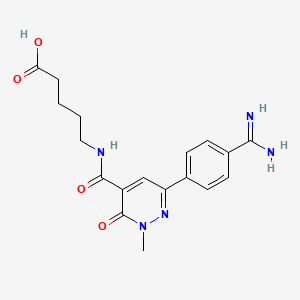
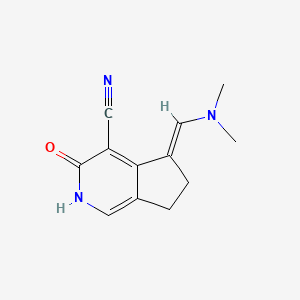
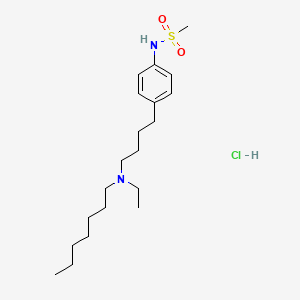
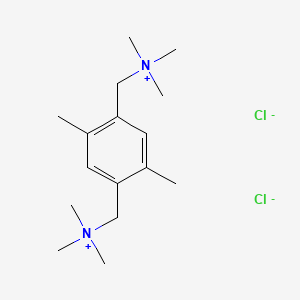
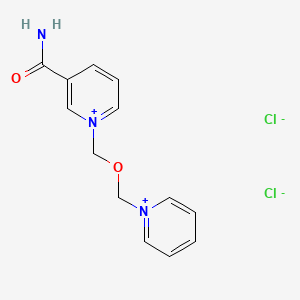
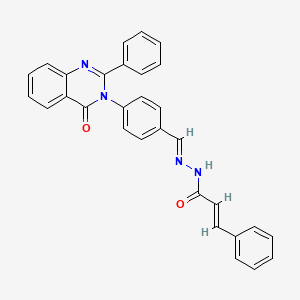
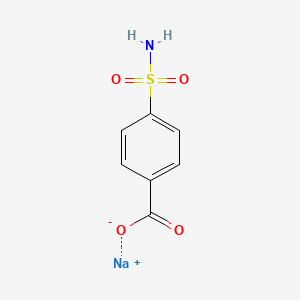


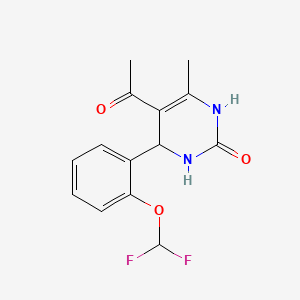
![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
